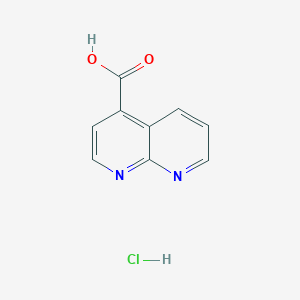

1,8-Naphthyridine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,8-naphthyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABUPVJPORIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a β-ketoester as starting materials. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the Friedländer synthesis is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final compound is purified using crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyr

Biological Activity

1,8-Naphthyridine-4-carboxylic acid hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic aromatic structure with nitrogen atoms and a carboxylic acid group, enhancing its solubility in water. Its chemical formula is C10H8ClN and it has a CAS number of 915140-11-3. The presence of the hydrochloride salt form makes it suitable for various biological applications, including drug development and therapeutic research.

Research indicates that 1,8-naphthyridine derivatives can interact with several biological targets:

- Cannabinoid Receptors : Studies have shown that these compounds exhibit a greater affinity for the CB2 receptor compared to the CB1 receptor, suggesting potential applications in pain management and neuroprotection .

- Antimicrobial Activity : Various derivatives have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, although they were less effective than standard antibiotics like tetracycline .

- Anticancer Properties : 1,8-Naphthyridine derivatives have been identified as potential anticancer agents, acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of naphthyridine derivatives, researchers found that while this compound exhibited some activity against Staphylococcus aureus and Bacillus subtilis, it was not as effective as tetracycline. The presence of specific substituents on the phenyl ring significantly influenced the activity levels observed .

Anticancer Research

A comprehensive review highlighted various 1,8-naphthyridine derivatives that demonstrated anticancer effects. These compounds were shown to act as topoisomerase inhibitors and induce apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing their therapeutic potential against different cancer types .

Scientific Research Applications

Biological Activities

The biological activities of 1,8-naphthyridine-4-carboxylic acid hydrochloride can be classified into several categories:

- Anticancer Activity : This compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases. Research indicates that structural modifications can enhance its efficacy against various cancer types .

- Antimicrobial Properties : 1,8-Naphthyridine derivatives exhibit antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli. While some derivatives have demonstrated good activity, they are often less effective than standard antibiotics such as tetracycline .

- Neurological Applications : The compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Its interaction with cannabinoid receptors suggests applications in pain management and neuroprotection .

- Anti-inflammatory Effects : 1,8-naphthyridine derivatives have shown anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits topoisomerases; effective against various cancer types. |

| Antimicrobial | Exhibits activity against bacteria and fungi; less effective than standard antibiotics. |

| Neurological | Potential applications in treating Alzheimer's and other neurological disorders. |

| Anti-inflammatory | Reduces inflammation; potential use in inflammatory diseases. |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Mechanisms : A study published in 2016 demonstrated that derivatives of this compound could act as topoisomerase inhibitors and induce apoptosis in cancer cells. The research emphasized the importance of structural modifications to enhance therapeutic efficacy .

- Antimicrobial Efficacy : Research evaluating various derivatives found that while some exhibited good antibacterial activity against Pseudomonas vulgaris and Staphylococcus aureus, they were not as potent as conventional antibiotics like tetracycline .

- Neurological Applications : In vivo studies indicated that certain derivatives possess antihistaminic activity, showing promise in treating respiratory conditions related to allergies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and ADMET Properties

- Lipophilicity (LogP) :

- Metabolic Stability: Fluorinated derivatives () resist oxidative metabolism due to C-F bonds, prolonging half-life. Morpholino appendages () may enhance metabolic stability via steric hindrance.

Q & A

Basic: What are the standard synthetic routes for 1,8-naphthyridine-4-carboxylic acid derivatives?

The synthesis typically involves cyclization and functionalization steps. A common method is the Gould–Jacobs reaction , where 2-aminopyridine reacts with ethoxymethylenemalonate to form a cyclized intermediate, followed by hydrolysis to yield the carboxylic acid derivative . Alternative routes include the Pfitzinger-Borsche reaction , which uses 7-azaisatin and α-methylene carbonyl compounds under basic conditions to construct the naphthyridine core . For hydrochloride salt formation, the free base is treated with HCl in a solvent like ethanol, followed by recrystallization .

Advanced: How can reaction conditions be optimized to minimize byproducts during naphthyridine synthesis?

Byproducts often arise from incomplete cyclization or side reactions at reactive sites (e.g., the carboxylic acid group). Strategies include:

- Controlled temperature : Refluxing in high-boiling solvents like phenoxy ether ensures complete cyclization without decomposition .

- Protecting groups : Temporarily blocking the carboxylic acid with ethyl esters during alkylation steps prevents unwanted side reactions .

- Catalyst screening : Ionic liquids or mild bases (e.g., NaH) improve N-alkylation efficiency .

- Real-time monitoring : TLC with chloroform:methanol (4:1) tracks reaction progress and identifies byproducts early .

Basic: What characterization techniques confirm the structure of 1,8-naphthyridine-4-carboxylic acid hydrochloride?

Key methods include:

- FTIR : Confirms carboxylic acid (C=O stretch ~1686 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H stretches) .

- ¹H NMR : Aromatic protons on the naphthyridine ring appear as distinct doublets (e.g., δ 8.52–9.29 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for a chlorinated derivative) validate the molecular formula .

- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 62.28%, H 3.56% for C₂₂H₁₅Cl₂N₃O₂) .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar naphthyridine derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or crystallinity differences. Solutions include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) .

- X-ray crystallography : Resolves ambiguous proton assignments by providing definitive bond lengths and angles .

- DFT calculations : Predicts theoretical spectra to compare with experimental data .

Basic: What biological activities are associated with 1,8-naphthyridine-4-carboxylic acid derivatives?

These compounds exhibit antihistaminic , anticancer , and anti-inflammatory activities. For example:

- Anticancer : Derivatives inhibit the MCF7 breast cancer cell line via topoisomerase II inhibition .

- Antihistaminic : Substituted morpholine analogues show H₁ receptor antagonism in vivo .

- Antimicrobial : Chlorine or fluorine substituents enhance activity against Gram-negative bacteria .

Advanced: How do substituents at the 1- and 3-positions affect biological activity?

SAR studies reveal:

- 1-Position : Bulky groups (e.g., 4-chlorobenzyl) improve lipophilicity and membrane penetration, enhancing anticancer potency .

- 3-Position : Carboxamide linkages (e.g., morpholine) increase solubility and reduce cytotoxicity .

- Electron-withdrawing groups : Chlorine or fluorine at the 7-position stabilizes DNA binding in topoisomerase inhibitors . Computational tools like PASS analysis predict activity profiles early in design .

Basic: What analytical methods ensure purity of the hydrochloride salt form?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the hydrochloride salt from unreacted precursors .

- Karl Fischer titration : Measures residual water content (<0.5% for stability) .

- Thermogravimetric analysis (TGA) : Detects decomposition temperatures to confirm salt stability .

Advanced: How can researchers address discrepancies between in vitro and in vivo bioactivity data?

Common issues include poor solubility or metabolic instability. Mitigation strategies:

- Prodrug design : Esterification of the carboxylic acid improves oral bioavailability .

- Microsomal stability assays : Identify metabolic hotspots (e.g., N-dealkylation) for structural modification .

- Nanoparticle encapsulation : Enhances tumor targeting and reduces off-target effects .

Basic: What solvents are suitable for recrystallizing naphthyridine hydrochloride salts?

- Ethanol/water mixtures : Yield high-purity crystals due to differential solubility .

- DMF/ether : Useful for polar derivatives but requires careful removal of residual DMF via vacuum drying .

Advanced: How does the hydrochloride salt form influence pharmacokinetic properties?

The salt enhances aqueous solubility (critical for IV formulations) and storage stability by reducing hygroscopicity. However, it may alter:

- pKa : The carboxylic acid (pKa ~3.5) and amine hydrochloride (pKa ~8.5) affect ionization in physiological pH .

- Permeability : Crystalline salts may dissolve slower than amorphous forms, requiring co-solvents (e.g., PEG 400) in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.